molecular formula C19H18N4O4S2 B2832840 N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1021040-30-1

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2832840
CAS No.: 1021040-30-1
M. Wt: 430.5
InChI Key: KJCFZLQAOLUUKA-UHFFFAOYSA-N
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Description

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H18N4O4S2 and its molecular weight is 430.5. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Properties

Research on novel heterocyclic compounds, including those with a sulfonamido moiety, has shown promising antibacterial activities. These studies are aimed at synthesizing new molecules suitable for use as antibacterial agents, where compounds similar to N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide have been tested against various bacterial strains. For instance, a study by Azab et al. (2013) focuses on the synthesis of heterocyclic compounds containing a sulfonamido moiety and their subsequent evaluation for antibacterial efficacy, highlighting the potential of these compounds in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Herbicidal Activities

Further, the compound's framework has been explored in the context of agricultural science, specifically for its herbicidal activities. Research by Ren et al. (2000) delves into the design, synthesis, and structure-activity relationships of novel ALS inhibitors, including triazolopyrimidinesulfonamide derivatives. These studies assess the herbicidal activity of synthesized compounds, providing insights into their potential application in agriculture to control weeds and enhance crop production (Ren et al., 2000).

Anticancer Research

On the anticancer front, compounds bearing structural similarity to this compound have been synthesized and evaluated for their potential as antitumor agents. Studies have developed various derivatives to explore their efficacy against different cancer cell lines, aiming to discover novel therapeutic agents. For example, Hafez et al. (2017) synthesized carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and related compounds, evaluating their in vitro activity against human tumor cell lines, including liver, colon, and lung cancer, demonstrating some compounds' significant anticancer activities (Hafez, Alsalamah, & El-Gazzar, 2017).

Insecticidal Potential

Additionally, the insecticidal potential of compounds with a similar sulfonamide-bearing thiazole moiety has been investigated, targeting pests such as the cotton leafworm, Spodoptera littoralis. Research by Soliman et al. (2020) has focused on the synthesis of biologically active heterocyclic compounds incorporating the sulfonamide group, assessing their toxic effects and efficacy as insecticidal agents (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).

Properties

IUPAC Name

N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2/c1-10-11(2)20-19-23(18(10)24)16(9-28-19)14-6-5-7-15(8-14)22-29(25,26)17-12(3)21-27-13(17)4/h5-9,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCFZLQAOLUUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(ON=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.